

In-Depth Technical Guide: Toxicological Data and Safe Handling of Rosanilin(1+)

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Compound of Interest

Compound Name: Rosanilin(1+)

Cat. No.: B1230061

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological data, safe handling procedures, and experimental protocols associated with **Rosanilin(1+)**, also known as Basic Fuchsin or C.I. 42510. This information is critical for ensuring laboratory safety and for understanding the potential biological effects of this compound in research and development settings.

Toxicological Data Summary

Rosanilin(1+) and its components, such as pararosaniline, are recognized for their potential health hazards. The quantitative and qualitative toxicological data are summarized below.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Mouse	Oral	>2,000 mg/kg (for a component, Pararosaniline Hydrochloride)	[1] [2]
LD50	Monkey	Oral	>2,000 mg/kg (for Basic Fuchsin)	[1]

Table 2: Irritation and Sensitization Data

Endpoint	Result	Reference
Skin Irritation	May cause skin irritation.	[3]
Eye Irritation	May cause serious eye irritation.	[3]
Skin Sensitization	May cause an allergic skin reaction.	

Table 3: Genotoxicity and Carcinogenicity Data

Endpoint	Result	Classification	Reference
Mutagenicity	Mutagenic for mammalian somatic cells and bacteria/yeast.	-	[2]
Carcinogenicity	Suspected of causing cancer.	IARC Group 2B: Possibly carcinogenic to humans.	[2][3][4]

Experimental Protocols

The toxicological data presented above are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed overviews of the likely methodologies employed.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

- **Animal Selection:** Healthy, young adult rodents (typically rats or mice) of a single sex are used.[\[2\]](#)
- **Dosing:** A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level.
- **Observation:** The animals are observed for a period of up to 14 days for signs of toxicity and mortality.
- **Endpoint:** The number of animals that die within a specified time is recorded. The LD50 value is then estimated based on the mortality data.

Skin Irritation/Corrosion - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

- **Test System:** A reconstructed human epidermis model, which mimics the properties of human skin, is used.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Application:** The test substance is applied topically to the surface of the skin model.
- **Incubation:** The treated tissue is incubated for a specific period.
- **Viability Assessment:** After incubation, cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates irritation potential.[\[1\]](#)[\[6\]](#)

Eye Irritation/Corrosion - OECD 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals that may cause serious eye damage.

Methodology:

- **Test System:** A three-dimensional reconstructed human cornea-like epithelium model is utilized.[\[7\]](#)
- **Application:** The test substance is applied to the surface of the corneal model.
- **Exposure and Incubation:** The tissue is exposed to the substance for a defined period and then incubated.
- **Viability Measurement:** Cell viability is measured to determine the cytotoxic effect of the substance on the corneal cells. A significant decrease in viability suggests a potential for eye irritation or corrosion.[\[7\]](#)

Mutagenicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Methodology:

- **Test Strains:** Strains of bacteria (e.g., *Salmonella typhimurium*) that are auxotrophic for a specific amino acid (e.g., histidine) are used. These strains have mutations in the genes required to synthesize that amino acid.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Exposure:** The bacterial strains are exposed to the test substance, both with and without a metabolic activation system (e.g., rat liver extract S9) to mimic mammalian metabolism.[\[8\]](#)
[\[10\]](#)
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid.
- **Incubation and Scoring:** The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Carcinogenicity - OECD 451 (Carcinogenicity Studies)

These are long-term studies designed to assess the carcinogenic potential of a substance in animals.

Methodology:

- **Animal Model:** Typically conducted in two rodent species (e.g., rats and mice).
- **Dosing:** Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats).
- **Observation:** Animals are monitored for the development of tumors and other signs of toxicity throughout the study.
- **Pathology:** At the end of the study, a full histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.

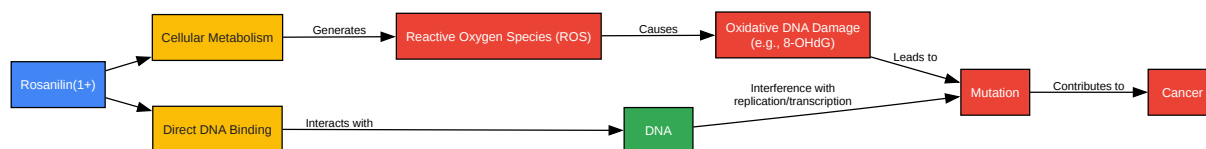
Signaling Pathways and Mechanisms of Toxicity

The genotoxicity of **Rosanilin(1+)** is believed to be a key factor in its carcinogenicity. While the precise signaling pathways are not fully elucidated for **Rosanilin(1+)** itself, its mechanism of action is likely related to its ability to interact with DNA and induce oxidative stress.

DNA Interaction and Oxidative Stress

Rosanilin(1+), as a cationic dye, has the potential to bind to the negatively charged phosphate backbone of DNA.^{[13][14]} This interaction can interfere with DNA replication and transcription, leading to mutations.

Furthermore, the metabolism of aromatic amines, the class of compounds to which **Rosanilin(1+)** belongs, can generate reactive oxygen species (ROS). ROS can cause oxidative damage to cellular components, including DNA, leading to the formation of DNA adducts and strand breaks. This oxidative DNA damage, if not properly repaired, can result in mutations and contribute to the initiation of cancer.



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Caption: Proposed mechanism of **Rosanilin(1+)** genotoxicity.

Safe Handling Procedures

Given the toxicological profile of **Rosanilin(1+)**, strict adherence to safe handling procedures is essential.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]
- Respiratory Protection: Use a certified respirator if dusts or aerosols are generated.[2]

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.[2]
- Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

- Avoid contact with skin and eyes.[6]
- Avoid inhalation of dust or aerosols.[6]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
- Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

- After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
- After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
- After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Spills and Disposal

- Spills: Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

This guide is intended to provide a thorough understanding of the toxicological properties and safe handling requirements for **Rosanilin(1+)**. Researchers and professionals should always consult the specific Safety Data Sheet (SDS) for the product they are using and adhere to all institutional safety guidelines.

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